

An In-depth Technical Guide to n-Propionylglycine-2,2-d2

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Compound of Interest

Compound Name: *n*-Propionylglycine-2,2-d2

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Abstract

n-Propionylglycine-2,2-d2 is the deuterium-labeled form of N-propionylglycine, a significant biomarker for the inborn metabolic disorder, propionic acidemia. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-propionylglycine in biological samples through stable isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of **n-Propionylglycine-2,2-d2**, including its chemical properties, synthesis, metabolic significance, and detailed analytical methodologies.

Introduction

N-propionylglycine is a metabolite that is normally present at low levels in human urine. However, in individuals with propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA. This accumulation results in the increased formation of N-propionylglycine through the action of glycine N-acyltransferase.[1] Consequently, elevated levels of N-propionylglycine serve as a key diagnostic marker for this condition.[2]

The use of a stable isotope-labeled internal standard, such as **n-Propionylglycine-2,2-d2**, is essential for accurate and precise quantification of N-propionylglycine in complex biological matrices like urine and plasma.[3] The deuterium labels provide a distinct mass shift, allowing

for differentiation from the endogenous analyte in mass spectrometry, thereby correcting for variability in sample preparation and instrument response.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **n-Propionylglycine-2,2-d2** and its unlabeled counterpart is presented in Table 1.

Property	n-Propionylglycine-2,2-d2	N-Propionylglycine
Molecular Formula	C5D2H7NO3[5]	C5H9NO3[1]
Molecular Weight	133.14 g/mol [5]	131.13 g/mol [1]
Labeled CAS Number	1256842-51-9[5]	N/A
Unlabeled CAS Number	21709-90-0[5]	21709-90-0[1]
Synonyms	Glycine-N-propionyl-(2,2-d2)	Propionylglycine, 2-propanamidoacetic acid[1]
Chemical Purity	≥98%[5]	N/A
Isotopic Purity	≥98% Deuterium incorporation	N/A
Physical Form	Solid	Solid
Storage Temperature	-20°C	Room Temperature

Synthesis of n-Propionylglycine-2,2-d2

A detailed, step-by-step protocol for the synthesis of **n-Propionylglycine-2,2-d2** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the deuteration of glycine and subsequent N-acylation.

Experimental Protocol: Synthesis

Part 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α -carbon of amino acids is through exchange in a deuterated solvent under catalytic conditions.[6][7]

- Preparation: Dissolve glycine in deuterium oxide (D₂O) containing a suitable catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6]
- Reaction: Heat the mixture in a sealed vessel at a high temperature (e.g., 180°C) for a defined period (e.g., 10 minutes) under a deuterium gas atmosphere to facilitate the H/D exchange at the α -carbon.[6]
- Purification: After the reaction, the catalyst is filtered off, and the D₂O is removed under vacuum. The resulting glycine-2,2-d₂ can be purified by recrystallization.

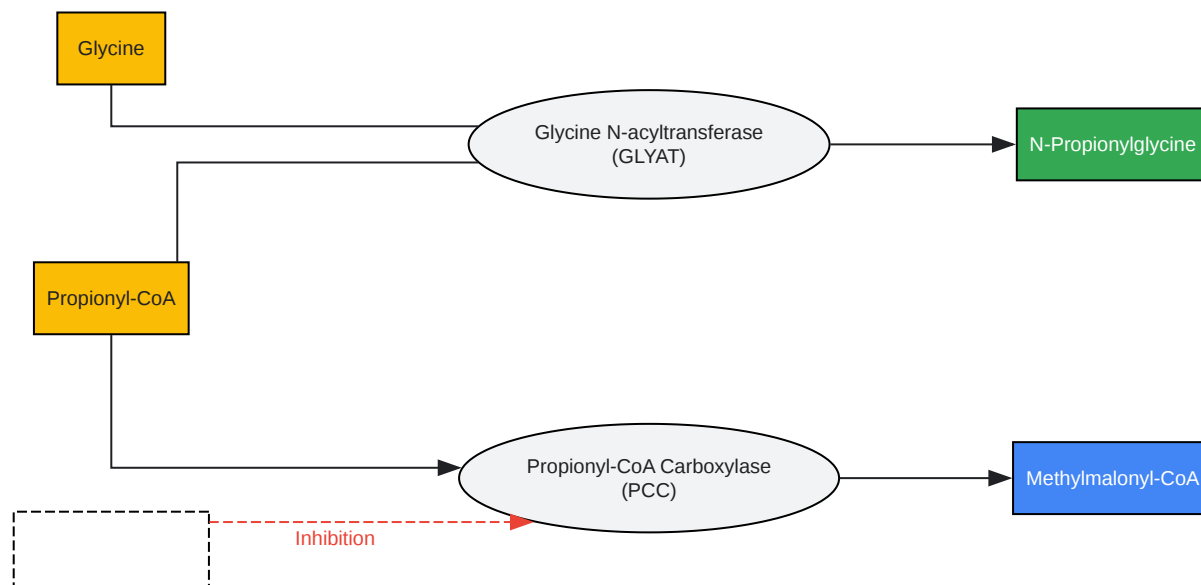
Part 2: N-acylation of Glycine-2,2-d₂

The deuterated glycine can then be N-acylated using propionyl chloride or propionic anhydride.

- Reaction: Dissolve glycine-2,2-d₂ in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
- Acylation: Cool the solution in an ice bath and slowly add propionyl chloride or propionic anhydride while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide solution).
- Acidification and Extraction: After the reaction is complete, acidify the mixture with an acid (e.g., hydrochloric acid) to a pH of ~2.
- Purification: The product, **n-Propionylglycine-2,2-d₂**, can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Metabolic Pathway of N-Propionylglycine

The formation of N-propionylglycine is a metabolic detoxification pathway for excess propionyl-CoA.



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Formation of N-Propionylglycine.

In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to the accumulation of propionyl-CoA, which is then conjugated with glycine to form N-propionylglycine by glycine N-acyltransferase.[8]

Analytical Methodologies

n-Propionylglycine-2,2-d2 is predominantly used as an internal standard in mass spectrometry-based methods for the quantification of N-propionylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of N-propionylglycine in biological fluids.[3]



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LC-MS/MS workflow for N-propionylglycine.

- Sample Preparation:
 - To a 100 μ L aliquot of urine or plasma, add a known amount of **n-Propionylglycine-2,2-d2** in a suitable solvent (e.g., methanol).
 - For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol), vortexing, and centrifuging to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
- Liquid Chromatography:
 - Column: A C18 reversed-phase column is typically used.

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A gradient elution is employed to separate N-propionylglycine from other matrix components.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for both N-propionylglycine and **n-Propionylglycine-2,2-d2** are monitored. The exact m/z values will depend on the ionization mode and adduct formation. For example, in negative ion mode, the [M-H]⁻ ions would be monitored.
 - N-Propionylglycine: e.g., m/z 130.1 → [fragment ion]
 - **n-Propionylglycine-2,2-d2**: e.g., m/z 132.1 → [fragment ion]
 - Data Analysis: The concentration of N-propionylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled N-propionylglycine and a fixed concentration of the internal standard.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not the primary application for the deuterated standard, NMR spectroscopy is a powerful tool for the analysis of metabolites in biological samples and can be used to identify and quantify N-propionylglycine, particularly in urine from patients with propionic acidemia. The deuterated standard could potentially be used for quantitative NMR (qNMR) applications.

- Sample Preparation:
 - Urine samples are typically prepared by adding a small amount of D₂O for field-frequency locking and a pH buffer (e.g., phosphate buffer) to ensure consistent chemical shifts.
 - A known concentration of a reference standard (e.g., TSP or DSS) is often added for chemical shift referencing and quantification.
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.
 - Pulse Sequence: A one-dimensional proton (¹H) NMR spectrum with water suppression (e.g., presaturation or Watergate) is typically acquired.
 - Key Parameters:
 - Acquisition Time: Sufficient time to ensure good digital resolution.
 - Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.
 - Number of Scans: Dependant on the concentration of the analyte and the desired signal-to-noise ratio.
- Data Analysis:
 - The signals corresponding to N-propionylglycine are identified based on their characteristic chemical shifts and spin-spin coupling patterns.
 - Quantification is achieved by integrating the area of a specific, well-resolved proton signal of N-propionylglycine and comparing it to the integral of the known concentration of the reference standard.

Conclusion

n-Propionylglycine-2,2-d2 is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its use as an internal standard in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of N-propionylglycine, a critical biomarker for the diagnosis and monitoring of propionic acidemia. The detailed methodologies provided in this guide offer a framework for the application of this important analytical standard in research and clinical settings.

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